molecular formula C18H15Si3 B14667123 CID 10980161

CID 10980161

カタログ番号: B14667123
分子量: 315.6 g/mol
InChIキー: XXSNHUSBZVTTFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tranexamic Acid . Tranexamic acid is a synthetic derivative of the amino acid lysine and is primarily used as an antifibrinolytic agent. It is widely utilized to treat or prevent excessive blood loss in various medical conditions, including major trauma, postpartum bleeding, surgery, tooth removal, nosebleeds, and heavy menstruation .

準備方法

Synthetic Routes and Reaction Conditions

Tranexamic acid is synthesized through the chemical modification of lysine. The primary synthetic route involves the following steps:

    Aminomethylation: Lysine undergoes aminomethylation to form 4-(aminomethyl)cyclohexanecarboxylic acid.

    Cyclization: The aminomethylated product is then cyclized to form the cyclohexane ring structure.

    Purification: The final product is purified through crystallization or other purification techniques to obtain tranexamic acid in its pure form.

Industrial Production Methods

Industrial production of tranexamic acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of lysine are subjected to aminomethylation and cyclization reactions under controlled conditions.

    Optimization: Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield and purity.

    Purification and Quality Control: The final product undergoes rigorous purification and quality control processes to ensure it meets pharmaceutical standards.

化学反応の分析

Types of Reactions

Tranexamic acid undergoes various chemical reactions, including:

    Oxidation: Tranexamic acid can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert tranexamic acid into its reduced forms.

    Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of tranexamic acid, and substituted derivatives with modified functional groups.

科学的研究の応用

Tranexamic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: Tranexamic acid is studied for its effects on cellular processes and its role in inhibiting fibrinolysis.

    Medicine: It is extensively used in clinical research for its antifibrinolytic properties and its potential in treating bleeding disorders.

    Industry: Tranexamic acid is used in the production of pharmaceuticals and as an additive in various industrial processes.

作用機序

Tranexamic acid exerts its effects by competitively and reversibly inhibiting the activation of plasminogen to plasmin. This inhibition occurs through binding at several distinct sites on the plasminogen molecule, including four or five low-affinity sites and one high-affinity site. By preventing the conversion of plasminogen to plasmin, tranexamic acid reduces fibrin degradation and preserves the framework of fibrin’s matrix structure .

類似化合物との比較

Similar Compounds

    Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but is less potent than tranexamic acid.

    ε-Aminocaproic Acid: A structurally similar compound with antifibrinolytic properties.

Uniqueness

Tranexamic acid is unique due to its higher potency compared to aminocaproic acid and its ability to bind more strongly to plasminogen. This makes it more effective in preventing excessive blood loss and treating bleeding disorders.

特性

分子式

C18H15Si3

分子量

315.6 g/mol

InChI

InChI=1S/C18H15Si3/c1-4-10-16(11-5-1)19-21(18-14-8-3-9-15-18)20-17-12-6-2-7-13-17/h1-15H

InChIキー

XXSNHUSBZVTTFD-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)[Si][Si](C2=CC=CC=C2)[Si]C3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。